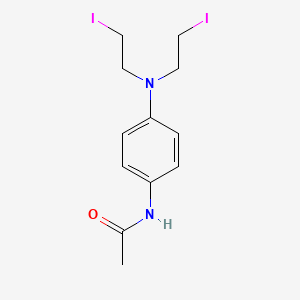
Acetanilide, 4'-bis(2-iodoethyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 4’-bis(2-iodoethyl)amino-, also known by its IUPAC name N-[4-[bis(2-iodoethyl)amino]phenyl]acetamide, is a chemical compound with the molecular formula C12H16I2N2O It is a derivative of acetanilide, where the amino group is substituted with two iodoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-bis(2-iodoethyl)amino- typically involves the reaction of acetanilide with 2-iodoethylamine. The reaction is carried out under controlled conditions to ensure the proper substitution of the amino group with the iodoethyl groups. The general reaction scheme can be represented as follows: [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + 2 \text{I-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{N}(\text{CH}_2\text{CH}_2\text{I})_2\text{COCH}_3 + 2 \text{NH}_3 ]
Industrial Production Methods
Industrial production of Acetanilide, 4’-bis(2-iodoethyl)amino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, 4’-bis(2-iodoethyl)amino- undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce acetic acid and the corresponding amine.
Applications De Recherche Scientifique
Acetanilide, 4’-bis(2-iodoethyl)amino- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 4’-bis(2-iodoethyl)amino- involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound, used as an analgesic and antipyretic.
4-Aminoacetanilide: An amino derivative of acetanilide, used in the synthesis of dyes and pharmaceuticals.
N-Phenylacetamide: Another derivative of acetanilide with similar chemical properties.
Uniqueness
Acetanilide, 4’-bis(2-iodoethyl)amino- is unique due to the presence of two iodoethyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The iodine atoms can participate in various chemical reactions, making this compound valuable in synthetic chemistry and biomedical research.
Propriétés
Numéro CAS |
2045-11-6 |
|---|---|
Formule moléculaire |
C12H16I2N2O |
Poids moléculaire |
458.08 g/mol |
Nom IUPAC |
N-[4-[bis(2-iodoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16I2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
Clé InChI |
HNIFPOLBBBMRDY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N(CCI)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
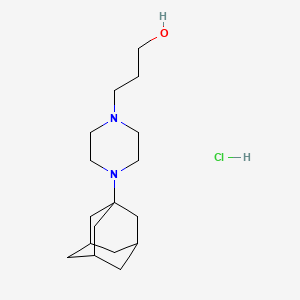
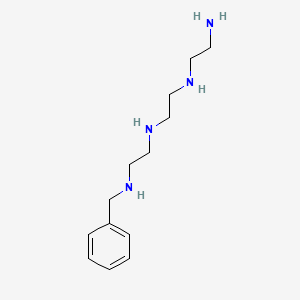
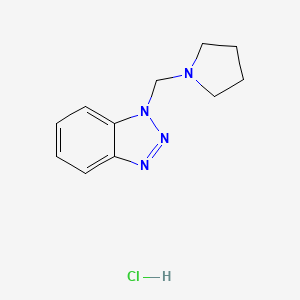
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
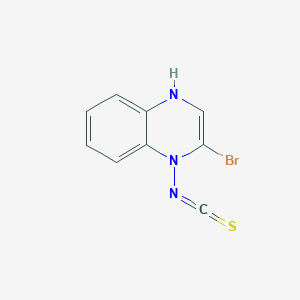
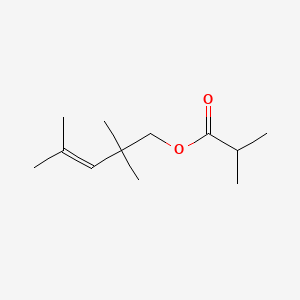

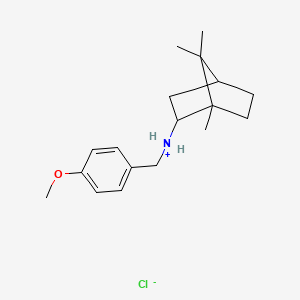
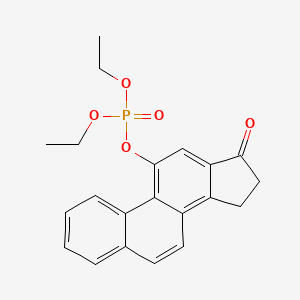
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
